2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane
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Overview
Description
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and diphenyl groups attached to an oxasilolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with diphenylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexamethylcyclotrisiloxane and diphenylsilane.
Catalyst: Platinum-based catalysts are commonly used.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; conditions include mild temperatures and controlled addition of oxidizing agents.
Reduction: Lithium aluminum hydride; conditions include low temperatures and anhydrous solvents.
Substitution: Various halogenating agents or organometallic reagents; conditions depend on the specific substitution reaction.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized organosilicon compounds with different substituents.
Scientific Research Applications
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, facilitating reactions and processes in which it is involved. The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,5,5-Hexamethyl-1,1-biphenyl-4,4-diol: Similar in structure but lacks the oxasilolane ring.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxasilolane ring.
Uniqueness
2,2,3,3,4,4-Hexamethyl-5,5-diphenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88780-41-0 |
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Molecular Formula |
C21H28OSi |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexamethyl-5,5-diphenyloxasilolane |
InChI |
InChI=1S/C21H28OSi/c1-19(2)20(3,4)23(5,6)22-21(19,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
IBPPKDCLOMVJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si](OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Origin of Product |
United States |
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